molecular formula C18H16N2O2 B3054003 N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide CAS No. 57547-34-9

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide

Cat. No.: B3054003
CAS No.: 57547-34-9
M. Wt: 292.3 g/mol
InChI Key: DMYXHLDUOCLXTK-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

The primary target of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus . RdRp is a crucial enzyme in the life cycle of the virus, responsible for the replication of the viral RNA genome.

Mode of Action

This compound interacts with RdRp, inhibiting its function . This interaction prevents the replication of the viral RNA, thereby halting the propagation of the virus within the host organism.

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication pathway. This disruption prevents the synthesis of new viral particles, limiting the spread of the virus within the host .

Result of Action

The result of this compound’s action is the inhibition of viral RNA synthesis by SARS-CoV-2 RdRp . This inhibition limits the spread of the virus within the host, potentially reducing the severity of the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(1H-indol-3-yl)-N-methylethanamine
  • 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides
  • N-Benzyl-2-[5-(benzyloxy)-1H-indol-3-yl]-N-methylethanamine

Uniqueness

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYXHLDUOCLXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302186
Record name N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57547-34-9
Record name MLS003106287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide was synthesized following scheme I above starting from (1H-indol-3-yl)-oxo-acetyl chloride and benzyl-methyl-amine. Yield (54%). HPLC ret. time 2.96 min, 10-99% CH3CN, 5 min run; 1H NMR (400 MHz, DMSO-d6) δ 12.35 (s, 1H), 8.25 (s, 0.5H), 8.13-8.11 (m, 1.5H), 7.54 (m, 1H), 7.44-7.23 (m, 7H), 4.68 (s, 1H), 4.47 (s, 1H), 2.88 (s, 1.5H), 2.85 (s, 1.5H); ESI-MS 293.3 m/z (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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